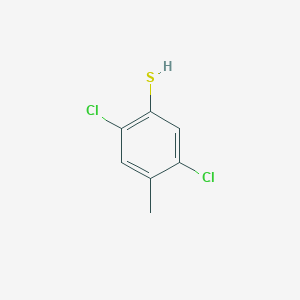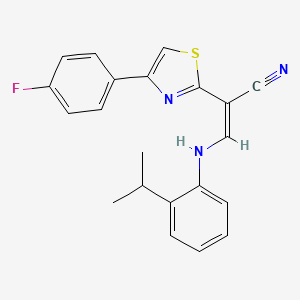![molecular formula C17H25N5O2 B2856840 9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877803-28-6](/img/structure/B2856840.png)
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound used in scientific research. It is commonly known as CCT196969 and has been synthesized for its potential therapeutic properties.
Scientific Research Applications
CCT196969 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CCT196969 has been shown to reduce inflammation by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
CCT196969 inhibits the activity of CDK4 and CDK6 by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that regulates the G1/S transition of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested in the G1 phase, leading to apoptosis. CCT196969 also inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CCT196969 has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, CCT196969 induces cell cycle arrest and apoptosis, leading to decreased tumor growth. In models of inflammation, CCT196969 reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, CCT196969 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, potentially through its ability to inhibit CDK5, a kinase involved in neuronal cell death.
Advantages and Limitations for Lab Experiments
CCT196969 is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the role of these kinases in cell cycle regulation and proliferation. Additionally, its ability to inhibit NF-κB makes it useful for studying the role of this transcription factor in inflammation. However, CCT196969 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
Future Directions
Future research on CCT196969 could focus on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further studies on its mechanism of action could lead to the development of more potent and selective inhibitors of CDK4, CDK6, and NF-κB. Finally, research on the pharmacokinetics and pharmacodynamics of CCT196969 could lead to the development of more effective dosing regimens for therapeutic use.
Synthesis Methods
The synthesis of CCT196969 involves a multistep process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with cyclohexylamine to form 2,4-dichloro-5-(cyclohexylamino)pyrimidine. This intermediate is then reacted with 1,3,7-trimethylxanthine in the presence of a base to form CCT196969. The final product is purified using column chromatography and characterized by spectroscopic methods.
properties
IUPAC Name |
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWACBRFSHOJVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)
![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)




![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)